molecular formula C24H27N3O5 B14935524 3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide

3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide

Cat. No.: B14935524
M. Wt: 437.5 g/mol
InChI Key: KHVMFSVEKDRWJO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and a tetrahydropyridoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]benzamide

InChI

InChI=1S/C24H27N3O5/c1-30-20-12-15(13-21(31-2)23(20)32-3)24(29)25-10-8-22(28)27-11-9-19-17(14-27)16-6-4-5-7-18(16)26-19/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,25,29)

InChI Key

KHVMFSVEKDRWJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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